molecular formula C11H16N2O2 B2546066 methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate CAS No. 1154385-60-0

methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate

Cat. No.: B2546066
CAS No.: 1154385-60-0
M. Wt: 208.261
InChI Key: IAKGAFZZFXFHFG-UHFFFAOYSA-N
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Description

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate (CAS 1541050-78-5) is a nitrogen-containing ester with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Its structure features a pyridin-4-yl group attached to a butanoate backbone via a methylene-amino linkage. This compound is a liquid at room temperature and is stored at 4°C to maintain stability .

Properties

IUPAC Name

methyl 3-(pyridin-4-ylmethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGAFZZFXFHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate typically involves the reaction of pyridin-4-ylmethylamine with methyl 3-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by binding to receptors and influencing cellular responses.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The amino group in the target compound distinguishes it from analogs with oxo groups (e.g., 23424-36-4, 92288-94-3). Compounds with two oxo groups (e.g., 23424-36-4) are more electrophilic, favoring reactions like nucleophilic addition, whereas the amino group in the target compound could participate in condensation or coordination reactions .

Pyridine Substituent Position: The para-substituted pyridine in the target compound and 25370-46-1 creates a linear electronic distribution, contrasting with the meta-substituted pyridine in 23424-36-4 and 92288-94-3.

Ester Group and Chain Length: Methyl esters (e.g., target compound, 23424-36-4) are generally more volatile and less lipophilic than ethyl esters (e.g., 92288-94-3, 25370-46-1), which could influence pharmacokinetic properties .

Physicochemical and Stability Considerations

  • Physical State : The target compound is a liquid , whereas analogs with oxo groups (e.g., 23424-36-4, 829-45-8) are more likely to be solids due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Storage Conditions: Refrigeration (4°C) is required for the target compound, possibly due to the instability of the amino group under ambient conditions. In contrast, oxo-containing analogs may exhibit greater thermal stability .

Biological Activity

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring linked to a butanoate ester, contributing to its diverse applications in pharmaceutical research. The molecular formula is C12_{12}H16_{16}N2_2O2_2, with a molecular weight of approximately 220.27 g/mol. The presence of the amino group enhances its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active amine, allowing it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes critical for bacterial survival. Studies have shown that it can effectively inhibit various bacterial strains, suggesting its potential as a new antibiotic agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Preliminary studies indicate that it may modulate inflammatory pathways, potentially leading to applications in treating conditions associated with chronic inflammation .

Anticancer Potential

This compound has shown promise in anticancer research. It interacts with specific molecular pathways involved in cell proliferation and survival. In vitro studies have demonstrated its ability to inhibit cancer cell growth, pointing towards its potential as a therapeutic agent in oncology .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateModerateHigh
Methyl 4-amino-3-(pyridin-4-yl)butanoateHighLowModerate
Methyl 4-(pyridin-3-yl)butanoateLowModerateLow

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation : In a model of acute inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to the control group, suggesting its efficacy in reducing inflammation through modulation of cytokine release .
  • Anticancer Activity Assessment : In vitro tests on human cancer cell lines revealed that this compound inhibited cell proliferation by approximately 60% at a concentration of 50 µM after 48 hours, indicating strong anticancer properties that warrant further investigation .

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